molecular formula C9H10Cl2N2O2S B2478978 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide CAS No. 956159-44-7

2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide

Cat. No. B2478978
CAS RN: 956159-44-7
M. Wt: 281.15
InChI Key: QMAJHMHXDKYNTO-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide is a chemical compound with the CAS Number: 956159-44-7 . It has a molecular weight of 281.16 and its IUPAC name is 2-[(2,4-dichlorobenzyl)sulfinyl]acetohydrazide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide is 1S/C9H10Cl2N2O2S/c10-7-2-1-6 (8 (11)3-7)4-16 (15)5-9 (14)13-12/h1-3H,4-5,12H2, (H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 281.16 . The InChI code for the compound is 1S/C9H10Cl2N2O2S/c10-7-2-1-6 (8 (11)3-7)4-16 (15)5-9 (14)13-12/h1-3H,4-5,12H2, (H,13,14) , which provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Anticancer Potential

The compound has been synthesized and evaluated for its potential in cancer treatment. Studies show that certain derivatives, including 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides, exhibit notable antimicrobial, MIC, antioxidant, and anticancer activities (Fathima et al., 2022). Further research on similar derivatives, like 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, indicates significant antiproliferative effects in tumor cells derived from various cancers, including breast adenocarcinoma and lung carcinoma, without toxicity to normal cells (Juszczak et al., 2008).

Corrosion Inhibition

Research shows that certain derivatives of 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide can act as effective corrosion inhibitors. For example, the substitution of an oxygen atom by sulfur in pyridazinic molecules, including derivatives of this compound, has been found to significantly increase their efficiency as corrosion inhibitors for steel in acidic environments (Bouklah et al., 2004).

Fungicidal Properties

Some derivatives of 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide have been synthesized and evaluated for their fungicidal properties. Studies indicate their effectiveness against phytopathogenic fungi, with certain compounds showing significant activity in vitro and in vivo (Legocki et al., 2003).

Male Contraception

Research into indazole carboxylic acids, which are structurally related to 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide, has demonstrated potential applications in male contraception. These compounds show efficacy in causing germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis, suggesting their safety for further development (Cheng et al., 2002).

Lipase and α-Glucosidase Inhibition

Studies on novel heterocyclic compounds derived from similar structures have shown inhibition of lipase and α-glucosidase, indicating potential applications in managing conditions like obesity and diabetes (Bekircan et al., 2015).

Anti-Inflammatory Properties

Research into benzimidazole derivatives related to 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide has shown that some of these compounds possess anti-inflammatory properties, as tested in animal models (Manjula et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements for the compound include H302, H312, and H332 , indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfinyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2S/c10-7-2-1-6(8(11)3-7)4-16(15)5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAJHMHXDKYNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS(=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide

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